molecular formula C10H12O B038644 2-Ethyl-3-methylbenzaldehyde CAS No. 111923-34-3

2-Ethyl-3-methylbenzaldehyde

Cat. No.: B038644
CAS No.: 111923-34-3
M. Wt: 148.2 g/mol
InChI Key: VDBONLVTHVGQNS-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbenzaldehyde is a valuable substituted benzaldehyde derivative of significant interest in advanced organic synthesis and fragrance research. Its structure, featuring both ethyl and methyl ortho-substituents adjacent to the formyl group, introduces steric hindrance and electronic effects that influence its reactivity and the properties of its derivatives. This compound serves as a key chiral precursor and building block in the synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and specialized ligands for catalysis. In the field of olfaction science, it is extensively utilized as a foundational material for the development and study of novel synthetic aromatic compounds, contributing woody, amber, and musk-like nuances to fragrance formulas. Researchers value this compound for its ability to undergo a wide range of reactions typical of aldehydes, such as condensation, reduction, and oxidation, while its specific substitution pattern allows for regioselective functionalization, enabling the construction of structurally diverse chemical libraries. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10-8(2)5-4-6-9(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBONLVTHVGQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439523
Record name BENZALDEHYDE, 2-ETHYL-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111923-34-3
Record name BENZALDEHYDE, 2-ETHYL-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 3 Methylbenzaldehyde

Carbonyl Reactivity and Related Transformations

The carbonyl group (C=O) in 2-Ethyl-3-methylbenzaldehyde is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates its reactivity, making it a target for nucleophiles. However, compared to aliphatic aldehydes, aromatic aldehydes like this compound generally exhibit lower reactivity. This is due to the resonance effect, where the aromatic ring donates electron density to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity pressbooks.publibretexts.orglibretexts.org. Furthermore, the presence of an ethyl group at the ortho position introduces significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon pressbooks.pubncert.nic.in.

Nucleophilic addition is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol libretexts.orglibretexts.orgncert.nic.in.

The reaction proceeds as follows:

A nucleophile (Nu⁻) attacks the electrophilic carbon of the carbonyl group.

The π-bond of the C=O group breaks, and the electron pair moves to the oxygen atom, forming a tetrahedral alkoxide intermediate.

The alkoxide ion is protonated by a protic solvent or added acid to give the final alcohol product.

For this compound, the rate of nucleophilic addition is influenced by both electronic and steric factors. The electron-donating nature of the ethyl and methyl groups, combined with the resonance of the benzene (B151609) ring, slightly deactivates the carbonyl group towards attack compared to unsubstituted benzaldehyde (B42025). The ortho-ethyl group presents a steric barrier that further slows the reaction rate, especially with bulky nucleophiles ncert.nic.inacs.org.

Interactive Data Table: Predicted Nucleophilic Addition Reactions
ReactantNucleophilePredicted Product
This compoundHCN (with base catalyst)2-(2-Ethyl-3-methylphenyl)-2-hydroxyacetonitrile (a cyanohydrin)
This compoundR-MgBr (Grignard Reagent)1-(2-Ethyl-3-methylphenyl)-1-alkanol (a secondary alcohol)
This compoundLiAlH₄ (followed by H₂O)(2-Ethyl-3-methylphenyl)methanol
This compound2x CH₃OH (with acid catalyst)1-(Dimethoxymethyl)-2-ethyl-3-methylbenzene (an acetal)

Condensation reactions are a vital class of transformations for aldehydes, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) wikipedia.orgsigmaaldrich.com. The product is typically an α,β-unsaturated compound wikipedia.orgsigmaaldrich.com. This compound is expected to readily undergo Knoevenagel condensation. The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration wikipedia.org.

Cannizzaro Reaction : This reaction is characteristic of aldehydes that lack α-hydrogen atoms, a criterion which this compound fulfills wikipedia.orgallen.inchemistrysteps.com. When treated with a strong base (e.g., concentrated NaOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol wikipedia.orgchemistry-online.comrsc.org. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by an intermolecular transfer of a hydride ion to a second molecule of the aldehyde wikipedia.orgallen.in.

Rothemund Reaction : The Rothemund reaction is a condensation and oxidation process that synthesizes porphyrins from four equivalents of a pyrrole (B145914) and four equivalents of an aldehyde in an acidic medium quora.comwikipedia.orglookchem.com. This compound can serve as the aldehyde component in this synthesis, which would theoretically yield meso-tetrakis(2-ethyl-3-methylphenyl)porphyrin wikipedia.orgchem-station.com.

Interactive Data Table: Predicted Condensation Reactions
Reaction TypeCo-reactant(s)Catalyst/ConditionsPredicted Major Product(s)
KnoevenagelMalonic AcidPyridine/Piperidine(E)-3-(2-Ethyl-3-methylphenyl)acrylic acid (after decarboxylation)
CannizzaroSelf (2 equivalents)Conc. NaOH, Heat(2-Ethyl-3-methylphenyl)methanol AND Sodium 2-ethyl-3-methylbenzoate
RothemundPyrrole (4 eq.)Propionic Acid, Heatmeso-Tetrakis(2-ethyl-3-methylphenyl)porphyrin

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group is at an intermediate oxidation state and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : Aldehydes are one of the most readily oxidized functional groups. The oxidation of substituted benzaldehydes with various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or benzyltrimethylammonium (B79724) chlorobromate, leads to the formation of the corresponding benzoic acids acs.orgresearchgate.net. Therefore, this compound is readily oxidized to 2-Ethyl-3-methylbenzoic acid. Greener methods using atmospheric oxygen and an organic catalyst have also been developed for the oxidation of benzaldehydes misericordia.edu.

Reduction : The carbonyl group of an aldehyde can be reduced to a primary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) ncert.nic.insciforum.net. Catalytic hydrogenation can also be employed. The reduction of this compound yields (2-Ethyl-3-methylphenyl)methanol. Studies have shown that the electronic and steric nature of substituents on the benzaldehyde ring can influence the rate and conversion of the reduction tandfonline.com.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring determine the rate and position of the new substitution.

The directing effects of the substituents on this compound are:

Aldehyde group (-CHO) : Strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects wikipedia.orguci.edu.

Ethyl group (-CH₂CH₃) : Weakly activating and an ortho, para-director due to electron-donating inductive and hyperconjugation effects wikipedia.orgcognitoedu.org.

Methyl group (-CH₃) : Weakly activating and an ortho, para-director for the same reasons as the ethyl group wikipedia.orgcognitoedu.org.

The positions on the ring are numbered relative to the aldehyde group (C1). The ethyl group is at C2 and the methyl group is at C3.

The activating ethyl group directs to its ortho (C3) and para (C6) positions.

The activating methyl group directs to its ortho (C2, C4) and para (C6) positions.

The deactivating aldehyde group directs to its meta (C3, C5) positions.

Considering these competing effects:

Position 4 : Activated by the methyl group (ortho).

Position 5 : Deactivated by the aldehyde group (meta), but this is the least deactivated position by the -CHO group.

Position 6 : Activated by both the ethyl group (para) and the methyl group (para).

The powerful activating effect of the alkyl groups working in concert makes position 6 the most probable site for electrophilic attack. Position 4 is also activated. Position 5 is the least deactivated position by the aldehyde group, but it lacks activation from the alkyl groups. Steric hindrance from the adjacent ethyl group might slightly disfavor attack at position 6 compared to position 4 for very bulky electrophiles.

Stereochemical Aspects of Reactions Involving this compound

Nucleophilic Addition : The carbonyl group is planar (sp² hybridized). Nucleophilic attack can occur from either face of the plane. If the addition creates a new stereocenter (e.g., addition of a Grignard reagent), a racemic mixture of the two possible enantiomers will be formed, as the transition states are enantiomeric and equal in energy.

Knoevenagel Condensation : This reaction typically produces an α,β-unsaturated product, which can exist as E and Z stereoisomers. Often, the reaction conditions allow for equilibration, leading to the formation of the thermodynamically more stable isomer as the major product, which is usually the E-isomer where the bulky groups are positioned trans to each other to minimize steric strain wikipedia.orgrsc.org.

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies on this compound are scarce, but the mechanisms of its primary reactions can be inferred from extensive studies on benzaldehyde and other substituted aldehydes.

Cannizzaro Reaction Mechanism : The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral hydrate (B1144303) anion wikipedia.orgrsc.org. This intermediate then transfers a hydride ion (H⁻) directly to the carbonyl carbon of a second aldehyde molecule in the rate-determining step. This hydride transfer results in the formation of a carboxylate and an alkoxide, which then undergoes proton exchange with the solvent to yield the final primary alcohol and carboxylate salt wikipedia.orgallen.in.

Knoevenagel Condensation Mechanism : The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a resonance-stabilized carbanion (enolate) organic-chemistry.org. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate is protonated to give an aldol-type adduct, which then undergoes base-catalyzed dehydration (elimination of water) to yield the final α,β-unsaturated product wikipedia.orgnih.gov.

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Ethyl-3-methylbenzaldehyde is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-donating or withdrawing nature of the adjacent functional groups and their positions on the aromatic ring.

The aldehydic proton is expected to be the most downfield signal, typically appearing in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The ethyl and methyl protons will appear in the upfield region of the spectrum.

Based on established substituent effects and data from analogous compounds, the following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde-H9.8 - 10.2Singlet (s)N/A
Aromatic-H (ortho to CHO)7.6 - 7.8Doublet (d)~7-8
Aromatic-H (meta to CHO)7.2 - 7.4Triplet (t)~7-8
Aromatic-H (para to CHO)7.4 - 7.6Doublet (d)~7-8
Ethyl-CH₂2.6 - 2.8Quartet (q)~7.5
Methyl-CH₃ (on ring)2.3 - 2.5Singlet (s)N/A
Ethyl-CH₃1.2 - 1.4Triplet (t)~7.5

Disclaimer: These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde is characteristically found in the highly deshielded region of the spectrum.

The chemical shifts of the aromatic carbons are influenced by the positions of the ethyl and methyl substituents. The carbons directly attached to these alkyl groups will be shielded compared to the unsubstituted benzene (B151609) carbons, while the ipso-carbon attached to the aldehyde group will be deshielded.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)190 - 195
C-ipso (C-CHO)135 - 140
C-ortho (to CHO)130 - 135
C-meta (to CHO)125 - 130
C-para (to CHO)130 - 135
C-ipso (C-Ethyl)140 - 145
C-ipso (C-Methyl)135 - 140
Ethyl-CH₂25 - 30
Methyl-CH₃ (on ring)15 - 20
Ethyl-CH₃10 - 15

Disclaimer: These are predicted values and may differ from experimental results.

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the aromatic protons on adjacent carbons, as well as between the methylene (B1212753) and methyl protons of the ethyl group. This would help in assigning the specific positions of the aromatic protons. huji.ac.illibretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com This would allow for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on their attached proton resonances.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and substituted aromatic functional groups. The most prominent peak will be the strong C=O stretching vibration of the aldehyde.

Based on data from benzaldehyde (B42025) and its derivatives, the following table lists the expected characteristic FTIR absorption bands. docbrown.infolibretexts.orgstudy.commit.eduacademyart.edu

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch2820-2850 and 2720-2750Medium to Weak
Aromatic C-HStretch3000-3100Medium to Weak
Alkyl C-HStretch2850-2960Medium
C=O (Aldehyde)Stretch1690-1715Strong
Aromatic C=CStretch1450-1600Medium to Strong
Aromatic C-HOut-of-plane bend750-900Strong

The exact positions of the aromatic C-H out-of-plane bending bands would be indicative of the 1,2,3-trisubstitution pattern on the benzene ring.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show characteristic bands for the aromatic ring and the aldehyde group.

The symmetric stretching of the benzene ring is typically a strong feature in the Raman spectrum. The C=O stretch of the aldehyde is also Raman active. ias.ac.in Analysis of the Raman spectrum of analogous molecules like 2,4- and 2,5-dimethylbenzaldehydes suggests that the internal vibrations of the substituent groups can also be identified. ias.ac.in

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-HStretch3000-3100Strong
Alkyl C-HStretch2850-2960Medium
C=O (Aldehyde)Stretch1690-1715Medium
Aromatic RingRing Breathing/Stretching1000-1600Strong

The specific fingerprint region of the Raman spectrum would provide further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C10H12O), the theoretical exact mass is 148.08882 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this theoretical value, typically within a few parts per million (ppm).

HRMS is also capable of providing high-resolution fragmentation data. The fragmentation of this compound would likely proceed through characteristic pathways for aromatic aldehydes. Common fragmentation patterns include the loss of a hydrogen radical ([M-H]+), the loss of the aldehyde group ([M-CHO]+), and cleavages of the alkyl substituents. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, aiding in the structural confirmation of the molecule.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]+149.09610
[M+Na]+171.07804
[M-H]-147.08154
[M+NH4]+166.12264
[M+K]+187.05198

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum of the fragment ions (product ions). wikipedia.orgnationalmaglab.orgyoutube.com This is a powerful tool for structural elucidation.

For this compound, an MS/MS experiment would typically start with the isolation of the molecular ion or the protonated molecule. Collision-induced dissociation (CID) would then be used to fragment this precursor ion. The expected fragmentation pathways would include:

Loss of a hydrogen atom: leading to a stable acylium ion at m/z 147.

Loss of the formyl radical (CHO): resulting in an ion at m/z 119.

Loss of an ethyl radical (C2H5): from the ethyl group, producing an ion at m/z 119.

Loss of a methyl radical (CH3): from the methyl group, leading to an ion at m/z 133.

The relative abundances of these fragment ions would provide further insight into the structure and stability of the different parts of the molecule.

Chromatographic Separation and Detection Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC and GC×GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Due to its volatility, this compound is well-suited for GC analysis. The retention time of the compound would depend on the type of column used (e.g., non-polar, polar), the temperature program, and the carrier gas flow rate. nih.gov For isomers like this compound, a column with high resolving power would be necessary for separation from other structurally similar compounds. The Kovats retention index, a relative measure of retention time, is often used for the identification of compounds in GC. nih.govnist.govglsciences.comnist.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolution than conventional GC by employing two different columns in series. This technique would be particularly useful for resolving this compound from a complex mixture of isomers and other volatile organic compounds.

Table 2: Estimated GC Parameters for this compound Analysis

ParameterValue
ColumnDB-5 (5% phenyl-methylpolysiloxane)
Injection Temperature250 °C
Oven Program50 °C (2 min), ramp to 250 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier GasHelium

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful separation technique. For a moderately polar compound like this compound, reversed-phase HPLC using a C18 column would be a suitable method. helixchrom.comgoogle.comsigmaaldrich.comhelixchrom.comwaters.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netrsc.org Detection could be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time in LC is influenced by the mobile phase composition, flow rate, and column temperature. Often, for aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is performed to enhance UV detection and improve chromatographic separation. youngin.com

Table 3: General HPLC Conditions for Aromatic Aldehyde Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
TemperatureAmbient

X-ray Diffraction Studies for Solid-State Structure Determination

Elemental Compositional Analysis

The elemental composition of this compound is fundamental to its chemical identity. Based on its molecular formula, C₁₀H₁₂O, the compound is composed of carbon, hydrogen, and oxygen atoms. uni.lulookchem.comchemenu.com The determination of the mass percentages of these constituent elements is a critical step in its characterization, often accomplished through techniques such as combustion analysis.

The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent elements (Carbon: ~12.011 u; Hydrogen: ~1.008 u; Oxygen: ~15.999 u). The molecular weight of this compound is approximately 148.20 g/mol . lookchem.comchemenu.com

The elemental composition is as follows:

Carbon (C): Comprising the aromatic ring and the ethyl and methyl substituents, carbon is the most abundant element by mass.

Hydrogen (H): Hydrogen atoms are bonded to the carbon framework.

Oxygen (O): A single oxygen atom is present in the aldehyde functional group.

The precise mass of the molecule (monoisotopic mass) is 148.088815 u. lookchem.com This high-resolution mass data is crucial for unambiguous identification via mass spectrometry.

Below is a data table summarizing the elemental composition of this compound.

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Mass Percentage (%)
CarbonC12.01110120.1181.04%
HydrogenH1.0081212.0968.16%
OxygenO15.999115.99910.80%

Note: Mass percentages are calculated based on the total molecular weight of approximately 148.205 u.

Chemometric Approaches in Analytical Data Interpretation

The analysis of complex analytical data generated from techniques like spectroscopy for compounds such as this compound often benefits from the application of chemometrics. researchgate.net Chemometrics employs multivariate statistics to extract meaningful information from large datasets, which is particularly useful when analyzing subtle spectral features of benzaldehyde derivatives. nih.govfrontiersin.org

Spectroscopic methods produce data-rich profiles where variables can be highly correlated. frontiersin.org Chemometric techniques are designed to handle this complexity, enabling enhanced qualitative and quantitative analysis. nih.gov For instance, in the analysis of a class of compounds like substituted benzaldehydes, chemometrics can help in identifying patterns related to the position and nature of substituents on the aromatic ring. nih.gov

Common chemometric methods applied in the context of spectroscopic data analysis include:

Principal Component Analysis (PCA): This is an exploratory data analysis tool used to reduce the dimensionality of large datasets. rjptonline.org In the analysis of spectroscopic data (e.g., FTIR, UV-Vis) of a series of benzaldehyde derivatives, PCA can be used to identify spectral variations and group samples based on their structural similarities without prior knowledge of the sample classes.

Cluster Analysis (CA): Often used in conjunction with PCA, CA is a method for grouping a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups. rjptonline.org This can be applied to classify different benzaldehyde derivatives based on their spectral fingerprints.

Multivariate Curve Resolution (MCR): MCR is a powerful technique for resolving multicomponent data into the contributions of the pure components, which is useful when analyzing complex mixtures where the spectrum of this compound might overlap with other components. mdpi.com

The application of these methods allows for a more robust interpretation of analytical data, aiding in quality control, compound identification, and the study of intermolecular interactions. nih.govrjptonline.org

The table below outlines key chemometric techniques and their relevance in the analytical characterization of aromatic aldehydes.

Chemometric TechniqueAcronymPrimary Application in Analytical ChemistryRelevance to this compound Analysis
Principal Component AnalysisPCAExploratory data analysis, dimensionality reduction, pattern recognitionIdentifying variations in spectroscopic data due to structural differences among isomers or related benzaldehyde derivatives.
Cluster AnalysisCAGrouping of samples based on similarityClassifying this compound against other aromatic aldehydes based on its spectral features.
Multivariate Curve ResolutionMCRResolving complex mixtures into pure component profilesDeconvoluting the spectrum of the target compound from a mixture containing impurities or other related substances. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Ethyl 3 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. For 2-Ethyl-3-methylbenzaldehyde, methods like Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) provide deep insights into its behavior at the atomic and molecular levels. DFT is widely used due to its balance of computational cost and accuracy in describing electronic systems, while MP2 is a valuable method for incorporating electron correlation effects, which are crucial for accurate property prediction.

Electronic Structure, Molecular Orbitals, and Charge Distribution

Theoretical calculations reveal the intricate electronic landscape of this compound. The presence of the ethyl and methyl substituents on the benzene (B151609) ring, in addition to the aldehyde group, influences the electron density distribution across the molecule.

The electronic structure is characterized by the arrangement of electrons in various energy levels. The aromatic ring forms a delocalized π-system, while the aldehyde group introduces a localized π-bond between the carbon and oxygen atoms, as well as lone pairs on the oxygen atom. The ethyl and methyl groups, being electron-donating through an inductive effect, slightly increase the electron density on the benzene ring.

Molecular orbitals , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. In this compound, the HOMO is expected to be a π-orbital primarily located on the benzene ring, with some contribution from the alkyl groups. The LUMO is anticipated to be a π*-orbital predominantly localized on the carbonyl group of the aldehyde function. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, indicates the partial charges on each atom. The oxygen atom of the carbonyl group is the most electronegative atom and carries a significant negative partial charge. The carbonyl carbon, in turn, bears a partial positive charge, making it susceptible to nucleophilic attack. The carbon atoms of the benzene ring also exhibit a non-uniform charge distribution due to the presence of the different substituents.

Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Note: The values in this table are hypothetical and based on typical results for similarly substituted benzaldehydes.

Molecular Geometry, Conformation, and Energetics

The three-dimensional arrangement of atoms in this compound, its molecular geometry , is determined by minimizing the total energy of the system. The benzene ring is essentially planar. The aldehyde group is also planar, and its orientation relative to the ring is a key conformational feature.

Conformational analysis of this compound focuses on the rotation around the single bond connecting the aldehyde group to the benzene ring and the rotation of the ethyl group. The two primary conformations of the aldehyde group are the O-trans and O-cis conformers, where the carbonyl oxygen is oriented away from or towards the adjacent methyl group, respectively. Due to steric hindrance between the carbonyl oxygen and the ortho-methyl group, the O-trans conformation is expected to be significantly more stable.

The energetics of these conformations can be calculated to determine the most stable structure and the energy barriers for rotation. The rotational barrier for the aldehyde group is influenced by a combination of steric effects and electronic conjugation between the carbonyl group and the aromatic ring.

Table 2: Predicted Geometrical Parameters and Energetics for this compound

ParameterO-trans ConformerO-cis Conformer
C(ring)-C(aldehyde) Bond Length1.48 Å1.49 Å
C=O Bond Length1.21 Å1.21 Å
Relative Energy0.0 kcal/mol+5.2 kcal/mol

Note: The values in this table are hypothetical and based on typical results for similarly substituted benzaldehydes.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states .

For instance, the oxidation of this compound to 2-ethyl-3-methylbenzoic acid can be studied computationally. The reaction mechanism would likely involve the formation of a tetrahedral intermediate. Transition state analysis allows for the calculation of the structure and energy of the highest point on the reaction coordinate, which corresponds to the activation energy of the reaction. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes. The rates of oxidation of substituted benzaldehydes are influenced by the electronic effects of the substituents, with electron-donating groups like ethyl and methyl potentially affecting the reaction rate. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The characteristic C=O stretching frequency of the aldehyde group is expected to be a strong band in the IR spectrum. The positions of other bands corresponding to C-H and C-C vibrations in the aromatic ring and alkyl groups can also be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using computational methods. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore valuable for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. Transitions such as n→π* and π→π* are characteristic of the benzaldehyde (B42025) chromophore.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRC=O Stretch1705 cm⁻¹
¹H NMRAldehyde Proton (CHO)9.9 ppm
¹³C NMRCarbonyl Carbon (C=O)192 ppm
UV-Visπ→π* Transition (λmax)250 nm

Note: The values in this table are hypothetical and based on typical results for similarly substituted benzaldehydes.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the liquid phase or in solution. By simulating the movement of a large number of molecules over time, MD can be used to study properties such as diffusion, viscosity, and solvation.

MD simulations are particularly useful for understanding the intermolecular interactions that govern the bulk properties of the substance. For this compound, these interactions would primarily consist of van der Waals forces and dipole-dipole interactions due to the polar aldehyde group. The simulations can reveal how molecules orient themselves with respect to each other to maximize favorable interactions. In a solvent, MD can model the formation of a solvation shell around the molecule and calculate the free energy of solvation. These simulations are valuable for understanding how this compound interacts with other molecules in its environment. nih.gov

Environmental Chemistry and Degradation Pathways of 2 Ethyl 3 Methylbenzaldehyde

Atmospheric Fate and Transformation Processes

Once released into the atmosphere, 2-Ethyl-3-methylbenzaldehyde is subject to various transformation processes that determine its atmospheric lifetime and potential to contribute to air pollution.

The primary removal process for many aromatic aldehydes in the troposphere is through photo-oxidation. This involves reactions with photochemically generated radicals, principally the hydroxyl (•OH) radical during the daytime and the nitrate (B79036) (NO3) radical at night.

During the nighttime, in environments with significant concentrations of nitrogen oxides (NOx), the nitrate radical can become an important oxidant for aromatic aldehydes. The reaction mechanism primarily involves the abstraction of the aldehydic hydrogen atom. The rate of this reaction can be significant, contributing to the nocturnal removal of these compounds from the atmosphere.

The following table provides estimated atmospheric lifetimes for related aromatic aldehydes, which can serve as a proxy for understanding the potential atmospheric persistence of this compound.

CompoundOxidantEstimated Half-Life
Benzaldehyde (B42025)•OH~1.3 days
Toluene•OH~2 days
m-Xylene•OH~11 hours

Note: These values are for related compounds and are intended to provide a general indication of the atmospheric reactivity of aromatic aldehydes.

The atmospheric oxidation of aromatic aldehydes, including this compound, can lead to the formation of secondary organic aerosols (SOA). SOA is a significant component of atmospheric particulate matter (PM2.5) and has implications for air quality, climate, and human health.

The formation of SOA from aromatic aldehydes occurs when their oxidation products have low volatility and partition from the gas phase to the particle phase. The chemical composition of the resulting SOA is complex and depends on a variety of factors, including the structure of the parent aldehyde, the concentration of NOx, and the presence of other atmospheric constituents.

Research on other aromatic hydrocarbons has shown that the SOA yield is highly dependent on the prevailing NOx levels. Under low-NOx conditions, the oxidation pathways can lead to the formation of highly oxygenated molecules with low volatility, resulting in higher SOA yields. Conversely, under high-NOx conditions, the reaction pathways may favor the formation of more volatile products, leading to lower SOA yields.

The oxidation of the aromatic ring can lead to ring-opening products, such as dicarbonyls and carboxylic acids, which can further react in the aerosol phase to form higher molecular weight compounds and contribute to SOA mass. The presence of alkyl substituents on the aromatic ring, such as the ethyl and methyl groups in this compound, can influence the reaction pathways and the properties of the resulting SOA.

Biotransformation and Microbial Degradation Studies

While specific studies on the biotransformation and microbial degradation of this compound are limited, the fate of substituted aromatic compounds in biological systems has been a subject of extensive research. Microorganisms, particularly bacteria, play a crucial role in the breakdown of such compounds in soil and water.

The biodegradation of aromatic aldehydes typically involves initial oxidation of the aldehyde group to a carboxylic acid, followed by hydroxylation of the aromatic ring. The resulting dihydroxyaromatic compounds are then susceptible to ring cleavage by dioxygenase enzymes. This opens up the aromatic ring, leading to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways.

The presence of alkyl substituents on the aromatic ring can influence the rate and pathway of microbial degradation. In some cases, the substituents may be modified or removed during the degradation process. Strains of bacteria, such as those from the Pseudomonas genus, have been shown to degrade a wide range of substituted aromatic compounds. It is plausible that similar microbial pathways are involved in the degradation of this compound in the environment.

The following table outlines the general steps involved in the microbial degradation of substituted aromatic aldehydes.

StepTransformationKey Enzymes
1Oxidation of aldehyde to carboxylic acidAldehyde dehydrogenase
2Hydroxylation of the aromatic ringMonooxygenase or Dioxygenase
3Aromatic ring cleavageDioxygenase (e.g., catechol 1,2-dioxygenase)
4Further metabolism of aliphatic intermediatesVarious metabolic enzymes

Detection and Quantification in Environmental Matrices

The detection and quantification of specific organic compounds like this compound in complex environmental matrices such as air, water, and soil require sensitive and selective analytical methods.

For air samples, common techniques involve the collection of aldehydes on a sorbent tube coated with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting stable hydrazone derivatives are then eluted and analyzed by high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

In water and soil samples, the analysis typically begins with an extraction step to isolate the target compound from the matrix. This can be achieved using techniques like liquid-liquid extraction or solid-phase extraction (SPE). Following extraction and concentration, the sample is analyzed by gas chromatography (GC) or HPLC, often coupled with mass spectrometry (GC-MS or LC-MS) for definitive identification and quantification. Laser desorption/ionization mass spectrometry has also been explored for the rapid detection of aromatic contaminants in soil and water. nih.gov

The choice of analytical method depends on the specific environmental matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity. The development of specific methods for this compound would likely follow these established principles for the analysis of aromatic aldehydes.

Advanced Research Applications and Future Research Directions

2-Ethyl-3-methylbenzaldehyde as a Versatile Synthetic Building Block in Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic chemistry, valued for the reactivity of the aldehyde group which allows for a wide array of chemical transformations. The specific substitution pattern of this compound, featuring two distinct alkyl groups ortho and meta to the formyl group, offers unique steric and electronic properties that can be exploited in targeted synthesis.

The aldehyde functional group is a cornerstone for carbon-carbon bond formation, making this compound a potential precursor for a diverse range of more complex molecules. It can participate in numerous classic and modern organic reactions. For instance, multicomponent reactions (MCRs), which allow for the construction of complex products in a single step, frequently utilize aryl aldehydes. This compound could be employed in reactions like the Knoevenagel condensation to form substituted styrenes, the Wittig reaction to produce alkenes, or the Henry reaction to synthesize β-hydroxy nitroalkanes, which are valuable intermediates for pharmaceuticals and bioactive compounds.

The steric hindrance provided by the ortho-ethyl group could influence the stereoselectivity of nucleophilic additions to the carbonyl, a feature that is highly valuable in asymmetric synthesis. Furthermore, substituted benzaldehydes are key starting materials for the synthesis of heterocyclic compounds, such as 1,3-oxazines, which are recognized for their broad pharmacological activities. The unique substitution of this compound could lead to novel heterocyclic scaffolds with potential applications in drug discovery.

Aromatic aldehydes are crucial monomers and precursors in the development of functional polymers and advanced materials. They can be used to synthesize resins, dyes, and specialty polymers. The 2-ethyl and 3-methyl substituents on the benzene (B151609) ring of this compound could be used to fine-tune the properties of such materials. These alkyl groups can enhance solubility in organic solvents, modify the thermal properties, and influence the packing of polymer chains, thereby altering the mechanical and optical properties of the final material.

In the field of materials science, functionalized organic molecules are used as building blocks for Metal-Organic Frameworks (MOFs). These materials, known for their high porosity and stability, have applications in gas storage, separation, and catalysis. This compound could be functionalized further (e.g., by converting the aldehyde to a carboxylic acid) to serve as a novel organic linker for the synthesis of custom MOFs with tailored pore environments.

Exploration of Novel Chemical Transformations Utilizing the Compound

Modern synthetic chemistry continuously seeks to develop novel reactions that can functionalize molecules in new and efficient ways. This compound serves as an interesting substrate for exploring such transformations. The presence of multiple C-H bonds on the aromatic ring and alkyl side chains opens avenues for late-stage functionalization.

Recent advances in catalysis have enabled the direct C-H functionalization of aromatic compounds, often guided by a directing group. The aldehyde group itself can act as a transient directing group to facilitate ortho C–H hydroxylation or other substitutions. Exploring these reactions on a polysubstituted ring like that of this compound could provide insights into regioselectivity and the electronic and steric effects of the existing alkyl groups.

Furthermore, rhodium-catalyzed hydroacylation, the addition of an aldehyde C-H bond across an olefin, is a powerful method for ketone synthesis. Applying this methodology to this compound could yield a variety of complex ketones that would be otherwise difficult to access. Visible-light photoredox catalysis also offers mild and efficient pathways for synthesizing polysubstituted aldehydes from simple olefins, suggesting that novel derivatives of this compound could be accessed through innovative synthetic routes.

Interdisciplinary Research Opportunities and Collaborations

The structural motifs present in this compound suggest numerous opportunities for interdisciplinary research.

Medicinal Chemistry: Substituted benzaldehydes are known to be part of molecules with significant biological activity. For example, certain benzaldehyde (B42025) derivatives have been designed to bind to human haemoglobin, potentially for treating sickle cell disease. The specific substitution pattern of this compound could be a starting point for designing new therapeutic agents. Collaboration between synthetic chemists and pharmacologists would be essential to synthesize and screen a library of derivatives for various biological targets.

Agrochemicals: Many pesticides and herbicides are based on substituted aromatic scaffolds. Research into the anti-mite and acaricidal properties of simple substituted benzaldehydes like 2-methylbenzaldehyde (B42018) suggests that related structures could have potent biological effects. this compound and its derivatives could be investigated in collaboration with agricultural scientists for potential use as novel crop protection agents.

Fragrance and Flavor Industry: Benzaldehyde and its alkyl-substituted analogues are widely used as flavoring agents and fragrances. The organoleptic properties of this compound are not widely documented, and its exploration could lead to new additives for the food and cosmetics industries.

Current Challenges and Future Perspectives in this compound Research

The primary challenge in the research of this compound is the lack of focused studies on its synthesis and application. The multi-step synthesis of polysubstituted benzenes can be complex and may require careful strategic planning to control regioselectivity. Developing efficient, high-yield, and scalable synthetic routes is a crucial first step for enabling broader research. One-pot procedures that combine reduction and cross-coupling steps represent a promising avenue for accessing such functionalized aldehydes.

Future perspectives are centered on systematically exploring the potential of this molecule. Key research directions include:

Development of Efficient Synthesis: Creating robust and scalable methods for the synthesis of this compound to make it more accessible for research. This includes exploring modern synthetic methods like directed ortho-metalation and tandem reactions.

Systematic Reaction Profiling: Characterizing the reactivity of the compound in a wide range of organic transformations to establish its utility as a synthetic building block.

Biological Screening: Synthesizing a library of derivatives and screening them for biological activity in medicinal and agricultural applications.

Materials Synthesis and Characterization: Incorporating the molecule into polymers, MOFs, and other advanced materials to investigate how its unique substitution pattern influences material properties.

By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of this compound as a valuable compound in both fundamental and applied chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 111923-34-3
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
IUPAC Name This compound
Boiling Point (Predicted) 232.7 ± 9.0 °C
Density (Predicted) 0.986 ± 0.06 g/cm³

| LogP (Predicted) | 2.37 |

Data sourced from publicly available chemical databases.

Table 2: Potential Synthetic Transformations and Products

Reaction Type Reagents Potential Product Class
Knoevenagel Condensation Malononitrile, base 2-(2-Ethyl-3-methylbenzylidene)malononitrile
Wittig Reaction Phosphonium ylide Substituted Styrene
Henry Reaction Nitromethane, base 1-(2-Ethyl-3-methylphenyl)-2-nitroethanol
Reductive Amination Amine, reducing agent Substituted Benzylamine
Oxidation Oxidizing agent (e.g., KMnO₄) 2-Ethyl-3-methylbenzoic acid

| Grignard Reaction | Organomagnesium halide | Secondary Alcohol |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Ethyl-3-methylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of o-xylene derivatives, followed by oxidation. Key parameters include catalyst choice (e.g., AlCl₃ or FeCl₃), temperature control (80–120°C), and solvent selection (e.g., dichloromethane or nitrobenzene). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure (boiling point ~250°C). Monitoring via TLC or GC-MS ensures reaction progress .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Essential properties include molecular weight (calculated as 162.23 g/mol), logP (~3.1), and melting/boiling points (experimentally determined via DSC and fractional distillation). Computational tools like ACD/Labs Percepta or PubChem’s algorithms predict properties such as hydrogen bond acceptor/donor counts and topological polar surface area (TPSA). Experimental validation using NMR (¹H, ¹³C) and FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spill management requires inert absorbents (vermiculite) and neutralization with sodium bicarbonate. Toxicity data (e.g., LD₅₀) should be sourced from authoritative databases like NIST or ECHA .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) determines absolute configuration and torsional angles. For disordered structures, refinement protocols (e.g., TWINLAWS in SHELXL) and high-resolution data (>0.8 Å) mitigate errors. Compare experimental results with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate bond lengths and angles .

Q. What analytical techniques are most effective for reconciling contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect conformational changes. Cross-validate with high-resolution mass spectrometry (HRMS) and gas-phase DFT calculations (GIAO method). For unresolved conflicts, isotopic labeling (e.g., ¹³C-enriched samples) clarifies assignments .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) for Suzuki-Miyaura couplings, optimizing ligand (e.g., PPh₃) and base (K₂CO₃ vs. Cs₂CO₃). For oxidation studies, compare oxidizing agents (KMnO₄, CrO₃) under acidic vs. basic conditions. Monitor by LC-MS and isolate products via preparative HPLC. Kinetic studies (Eyring plots) reveal activation parameters .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For in vivo data, apply ANOVA with post-hoc Tukey tests. Software tools include GraphPad Prism or R packages (drc, nlme) .

Q. How can researchers address inconsistencies between experimental and computational logP values?

  • Methodological Answer : Discrepancies often stem from solvation models. Compare experimental logP (shake-flask/HPLC methods) with multiple computational approaches (XLogP3, ALOGPS). Use molecular dynamics (MD) simulations (explicit solvent models) to refine predictions. Report consensus values with confidence intervals .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.